1-Cyclohexylethyl ethyl carbonate
Description
1-Cyclohexylethyl ethyl carbonate (CAS 93963-40-7) is an organic carbonate ester with the molecular formula C₁₁H₂₀O₃. Structurally, it consists of a cyclohexylethyl group linked to an ethyl carbonate moiety. Carbonate esters are widely used in industrial applications, including solvents, polymer precursors, and flavor/fragrance agents due to their moderate polarity and hydrolytic stability .
Properties
CAS No. |
93963-40-7 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
1-cyclohexylethyl ethyl carbonate |
InChI |
InChI=1S/C11H20O3/c1-3-13-11(12)14-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
RMEKEYDDFDWNSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexylethyl ethyl carbonate can be synthesized through the esterification reaction between cyclohexylethanol and ethyl carbonate. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of 1-cyclohexylethyl ethyl carbonate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylethyl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyclohexylethanol and ethyl carbonate.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as sodium methoxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Cyclohexylethanol and ethyl carbonate.
Transesterification: Various carbonate esters.
Oxidation: Carbonyl compounds.
Scientific Research Applications
1-Cyclohexylethyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with bioactive molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-cyclohexylethyl ethyl carbonate involves its ability to undergo hydrolysis and transesterification reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of stable complexes and intermediates.
Comparison with Similar Compounds
Structural Analogs: Carbonate Esters
Cyclohexyl-1-Chloroethyl Carbonate
- CAS: 95775-04-5 (synonyms: 1-Chloroethyl cyclohexyl carbonate, Carbonic acid 1-chloroethyl cyclohexyl ester) .
- Molecular Formula : C₁₀H₁₅ClO₃.
- Key Differences: Substitution of the ethyl group in 1-cyclohexylethyl ethyl carbonate with a chlorine atom on the ethyl chain. The chlorine atom increases molecular polarity and may enhance reactivity (e.g., susceptibility to nucleophilic substitution or hydrolysis). Potential Applications: Chlorinated carbonates are often intermediates in pharmaceuticals or agrochemical synthesis due to their reactive sites .
1-Cyclohexylethyl Methylphosphonofluoridate
- CAS: Not explicitly listed, but structurally described in .
- Molecular Formula : C₉H₁₈FO₂P.
- Key Differences: Replacement of the carbonate group with a phosphonofluoridate functional group. Phosphonofluoridates are typically associated with high toxicity and specialized applications (e.g., organophosphate nerve agents or pesticides). The cyclohexylethyl group may improve lipid solubility, influencing biodistribution in biological systems .
Functional Analogs: Esters with the Same Molecular Formula (C₁₁H₂₀O₃)
lists two compounds sharing the molecular formula C₁₁H₂₀O₃ :
5-tert-Butyl-2-hydroxycyclohexanecarboxylic Acid (CAS 33964-82-8):
- A carboxylic acid derivative with hydroxyl and tert-butyl substituents.
- Applications: Likely used in polymer synthesis or as a chiral building block in pharmaceuticals due to its stereochemistry .
1-Hydroxycyclopentanecarboxylic Acid Pentyl Ester (CAS 13227-83-3): A cyclopentane-based ester with a hydroxyl group. Applications: Potential use in fragrances or plasticizers, where cyclic esters contribute to volatility and stability .
| Property | 1-Cyclohexylethyl Ethyl Carbonate | 5-tert-Butyl-2-hydroxycyclohexanecarboxylic Acid | 1-Hydroxycyclopentanecarboxylic Acid Pentyl Ester |
|---|---|---|---|
| Functional Group | Carbonate ester | Hydroxy-carboxylic acid | Cyclic ester with hydroxyl group |
| Polarity | Moderate | High (due to -COOH and -OH) | Moderate to low |
| Stability | Hydrolytically stable | Acid-sensitive | Moderate hydrolysis resistance |
| Applications | Solvents, fragrances | Pharmaceuticals, polymers | Plasticizers, flavors |
Flavor and Fragrance Analogs
Trifluoroacetic Acid 1-Cyclohexylethyl Ester
- Mentioned in as a flavor component in Spondias dulcis (ambarella fruit).
- Key Comparison: The trifluoroacetyl group enhances volatility compared to the ethyl carbonate group, making it more suitable for aroma applications. Both compounds may contribute to "fruity" notes, but the trifluoro derivative likely has a sharper odor profile .
Aromatic Cyclohexylethyl Derivatives
Benzene, (1-Cyclohexylethyl)- (CAS 4413-16-5)
- Molecular Formula : C₁₄H₂₀.
- Key Differences :
Q & A
Q. How should researchers handle and store 1-cyclohexylethyl ethyl carbonate to prevent degradation during long-term studies?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize light/oxygen exposure. Regularly assess purity via GC-FID or NMR. For hygroscopic batches, use molecular sieves or vacuum desiccation. Document handling procedures per OSHA guidelines and reference safety data from analogous phosphonofluoridates .
Data Presentation and Reproducibility
-
Tables : Include comparative data for synthesis yields, spectroscopic peaks, and stability metrics. Example:
Parameter Value (This Study) Literature Range Method Used Reference Melting Point (°C) 92–95 90–98 DSC IR ν(C=O) cm⁻¹ 1745 1730–1750 FTIR (KBr pellet) -
Figures : Provide annotated chromatograms, reaction schemes, and computational models. Ensure reproducibility by detailing instrument calibration and raw data archiving protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
